molecular formula C18H21NO4 B1588270 (S)-3-((tert-Butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoic acid CAS No. 500770-69-4

(S)-3-((tert-Butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoic acid

Cat. No.: B1588270
CAS No.: 500770-69-4
M. Wt: 315.4 g/mol
InChI Key: NCQJBPXXRXOIJD-HNNXBMFYSA-N
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Description

(S)-3-((tert-Butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoic acid: is a complex organic compound characterized by its intricate molecular structure It features a naphthalene ring, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid functional group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with (S)-3-(naphthalen-2-yl)propanoic acid as the starting material.

  • Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (Et3N) to form the Boc-protected intermediate.

  • Purification: The resulting compound is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods:

  • Flow Chemistry: Flow microreactors can be employed for the efficient and sustainable synthesis of this compound. This method allows for precise control over reaction conditions and improved scalability.

  • Batch Processes: Traditional batch processes can also be used, involving the stepwise addition of reagents and careful monitoring of reaction conditions.

Chemical Reactions Analysis

(S)-3-((tert-Butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoic acid: undergoes various types of chemical reactions:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can be performed to convert the carboxylic acid group into an alcohol.

  • Substitution: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA), allowing for further functionalization of the amino group.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

  • Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

  • Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Major Products Formed:

  • Oxidation: Naphthalene-2-carboxylic acid derivatives.

  • Reduction: Naphthalene-2-ylpropanol derivatives.

  • Substitution: Free amino group derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe to study biological systems and interactions.

  • Medicine: It has potential therapeutic applications, including the development of new drugs.

  • Industry: It is used in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be selectively deprotected, allowing for further chemical modifications. The carboxylic acid group can participate in various biochemical reactions, influencing cellular processes.

Comparison with Similar Compounds

(S)-3-((tert-Butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoic acid: is unique due to its specific structural features. Similar compounds include:

  • Naphthalene-2-carboxylic acid: Lacks the Boc-protected amino group.

  • 3-Aminopropanoic acid derivatives: Do not contain the naphthalene ring.

  • Boc-protected amino acids: May lack the naphthalene ring or specific stereochemistry.

This compound .

Properties

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-15(11-16(20)21)14-9-8-12-6-4-5-7-13(12)10-14/h4-10,15H,11H2,1-3H3,(H,19,22)(H,20,21)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQJBPXXRXOIJD-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426605
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(naphthalen-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500770-69-4
Record name (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-naphthalenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500770-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(naphthalen-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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